molecular formula C15H15N5O3 B10984013 2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

Cat. No.: B10984013
M. Wt: 313.31 g/mol
InChI Key: BFUXSPRIBAYGTH-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a unique structure. Let’s break it down:
    • The core structure consists of a pyridine ring (a six-membered aromatic ring containing nitrogen) with a ketone group (C=O) at position 2.
    • Attached to this pyridine ring, we have a triazolopyridine moiety (a fused ring system containing both a triazole and a pyridine ring).
    • The N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide part indicates an acetamide group (CH₃CONH-) linked to the triazolopyridine via a nitrogen atom.
    • Finally, the 4-hydroxy group (OH) is present at position 4 of the pyridine ring.
  • This compound’s intricate structure suggests potential biological activity and applications.
  • Preparation Methods

  • Chemical Reactions Analysis

  • Scientific Research Applications

    • Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
    • Biology: Explore its interactions with biological macromolecules (proteins, DNA, etc.).
    • Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, antiviral, or anticancer effects).
    • Industry: Evaluate its use in materials science or catalysis.
  • Mechanism of Action

    • Elucidating the precise mechanism requires further research. potential targets and pathways could involve cellular signaling, enzyme inhibition, or receptor binding.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have access to a comprehensive list of similar compounds at the moment. exploring databases and scientific literature would reveal related structures.

    Properties

    Molecular Formula

    C15H15N5O3

    Molecular Weight

    313.31 g/mol

    IUPAC Name

    2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

    InChI

    InChI=1S/C15H15N5O3/c1-10-6-11(21)7-15(23)20(10)9-14(22)16-8-13-18-17-12-4-2-3-5-19(12)13/h2-7,21H,8-9H2,1H3,(H,16,22)

    InChI Key

    BFUXSPRIBAYGTH-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=CC(=O)N1CC(=O)NCC2=NN=C3N2C=CC=C3)O

    Origin of Product

    United States

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